molecular formula C14H10N2OS2 B2409606 (5E)-2-mercapto-3-phenyl-5-(3-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one CAS No. 890273-20-8

(5E)-2-mercapto-3-phenyl-5-(3-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B2409606
CAS No.: 890273-20-8
M. Wt: 286.37
InChI Key: AYBQEWWUCWERSR-XYOKQWHBSA-N
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Description

(5E)-2-mercapto-3-phenyl-5-(3-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one is a useful research compound. Its molecular formula is C14H10N2OS2 and its molecular weight is 286.37. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activities . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the compound and the biological target it interacts with.

Biochemical Pathways

Given the broad range of biological activities exhibited by thiophene derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

The metabolism of the compound can affect its activity and duration of action, while excretion determines the rate at which the compound is removed from the body .

Result of Action

Given the range of biological activities exhibited by thiophene derivatives, it can be inferred that the compound could potentially induce a variety of molecular and cellular changes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the stability and activity of the compound. Additionally, the physiological environment within the body, including factors such as enzymatic activity and the presence of transport proteins, can also influence the action and efficacy of the compound .

Properties

IUPAC Name

(5E)-3-phenyl-2-sulfanylidene-5-(thiophen-3-ylmethylidene)imidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2OS2/c17-13-12(8-10-6-7-19-9-10)15-14(18)16(13)11-4-2-1-3-5-11/h1-9H,(H,15,18)/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBQEWWUCWERSR-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CSC=C3)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CSC=C3)/NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785383
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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